7-(苯氧基)-2-甲基-3-苯氧基-4H-色满-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

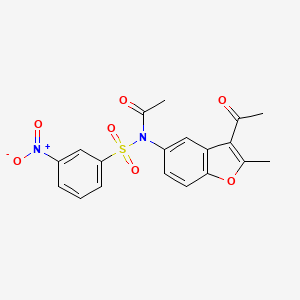

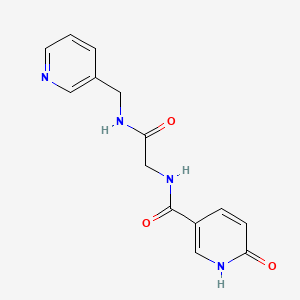

7-(benzyloxy)-2-methyl-3-phenoxy-4H-chromen-4-one is a useful research compound. Its molecular formula is C23H18O4 and its molecular weight is 358.393. The purity is usually 95%.

BenchChem offers high-quality 7-(benzyloxy)-2-methyl-3-phenoxy-4H-chromen-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(benzyloxy)-2-methyl-3-phenoxy-4H-chromen-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

不含过渡金属的酚类芳基化

这项研究提出了一种在不使用过渡金属的情况下,酚与芳基卤化物进行分子内芳基化的方法。该过程涉及苯炔中间体的初始形成,然后进行芳香 sp(2) C-H 官能化以形成碳碳键。此类方法对于合成复杂的有机化合物(包括 7-(苯氧基)-2-甲基-3-苯氧基-4H-色满-4-酮的衍生物)至关重要 (Bajracharya & Daugulis,2008 年)。

模块化合成方法

使用 Claisen 重排和闭环复分解,开发了一种合成苯并呋喃、2H-色满和苯并氧杂蒽的多功能策略,这些是各种天然产物和药物中的关键结构。该方法有可能应用于合成 7-(苯氧基)-2-甲基-3-苯氧基-4H-色满-4-酮等复杂分子,为开发新的治疗剂做出贡献 (Kotha & Solanke,2022 年)。

色满衍生物的抗菌活性

一项针对新型色满衍生物(特别是 4-(3-(4-苄基哌嗪-1-基)丙氧基)-7-甲氧基-3-取代苯基-2H-色满-2-酮)的研究显示出显着的抗菌和抗真菌活性。这些发现突出了色满衍生物在开发新型抗菌剂中的潜力,表明对 7-(苯氧基)-2-甲基-3-苯氧基-4H-色满-4-酮骨架的修饰可能带来有希望的治疗候选药物 (Mandala 等,2013 年)。

色满衍生物的电化学研究

一项涉及在碳纳米管糊状电极离子液体中电化学氧化苯并呋喃衍生物(与色满结构相关)的研究证明了其作为检测肼的有效传感器的用途。这表明色满衍生物在传感器技术中的潜力,可以扩展到像 7-(苯氧基)-2-甲基-3-苯氧基-4H-色满-4-酮这样的化合物,用于各种分析应用 (Mazloum‐Ardakani & Khoshroo,2013 年)。

用于阿尔茨海默病的乙酰胆碱酯酶抑制剂

一项专注于基于 7-苯氧基香豆素的化合物对乙酰胆碱酯酶 (AChE) 抑制活性的研究(这是阿尔茨海默病治疗中的一个靶点)显示出显着的结果。这些化合物由于其与色满衍生物在结构上的相似性,表明对 7-(苯氧基)-2-甲基-3-苯氧基-4H-色满-4-酮结构的修饰可能会产生有效的 AChE 抑制剂 (Amin 等,2021 年)。

作用机制

Target of Action

The primary targets of 7-(benzyloxy)-2-methyl-3-phenoxy-4H-chromen-4-one are cholinesterases (acetyl- and butyryl-, AChE and BChE) and monoamine oxidase B (MAO B) . These enzymes play crucial roles in the nervous system. Cholinesterases are responsible for breaking down acetylcholine, a neurotransmitter involved in memory and muscle control, while MAO B is involved in the breakdown of dopamine, a neurotransmitter that plays a role in reward, motivation, and motor control .

Mode of Action

The compound interacts with its targets by inhibiting their enzymatic activity . This inhibition prevents the breakdown of neurotransmitters, leading to an increase in their levels in the synaptic cleft. The increased levels of these neurotransmitters can enhance neuronal communication and potentially improve symptoms related to neurodegenerative diseases .

Biochemical Pathways

Similarly, by inhibiting MAO B, it prevents the breakdown of dopamine, enhancing dopaminergic signaling .

Pharmacokinetics

Similar compounds have been shown to interact with cytochrome p450 enzymes, which play a key role in drug metabolism . These interactions can influence the compound’s bioavailability and its overall pharmacokinetic profile.

Result of Action

The inhibition of AChE, BChE, and MAO B by 7-(benzyloxy)-2-methyl-3-phenoxy-4H-chromen-4-one leads to increased levels of acetylcholine and dopamine in the brain . This can result in enhanced neuronal communication and potential improvements in symptoms related to neurodegenerative diseases, such as Alzheimer’s disease .

属性

IUPAC Name |

2-methyl-3-phenoxy-7-phenylmethoxychromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18O4/c1-16-23(27-18-10-6-3-7-11-18)22(24)20-13-12-19(14-21(20)26-16)25-15-17-8-4-2-5-9-17/h2-14H,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNILGGMBKXXYFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC3=CC=CC=C3)OC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3,4-difluorophenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2954904.png)

![2-(2-Ethoxyethyl)-6-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2954908.png)

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide](/img/structure/B2954909.png)

![N-[(1,2-dimethylindol-5-yl)methyl]-4-nitrobenzenesulfonamide](/img/structure/B2954911.png)

![4-{2-[(4-Chlorobenzyl)oxy]phenyl}-2-(2-pyridinyl)pyrimidine](/img/structure/B2954914.png)

![N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]acetamide](/img/structure/B2954917.png)

![ethyl 4-[3-[(E)-2-cyano-3-(2-methyl-4-nitroanilino)-3-oxoprop-1-enyl]-2,5-dimethylpyrrol-1-yl]benzoate](/img/structure/B2954919.png)

![Methyl (E)-4-[3-(4-chlorophenyl)sulfonylpropylamino]-4-oxobut-2-enoate](/img/structure/B2954920.png)

![6-Phenyl-2-[4-(prop-2-enoyl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2954923.png)